molecular formula C18H22FN5OS B2543843 2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-39-8

2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2543843
CAS No.: 887219-39-8
M. Wt: 375.47
InChI Key: ABUBIVWGBMZGBD-UHFFFAOYSA-N
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Description

2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22FN5OS and its molecular weight is 375.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Microwave-assisted Synthesis for Biological Applications : The microwave-assisted synthesis technique has been utilized to create hybrid molecules containing structures related to the specified compound. These molecules, incorporating penicillanic or cephalosporanic acid moieties, were investigated for their antimicrobial, antilipase, and antiurease activities. This approach highlights the compound's relevance in developing new antimicrobial agents with potential applications in treating infections and diseases caused by various microorganisms. Some synthesized compounds demonstrated good to moderate antimicrobial activity against tested microorganisms, with notable antiurease and antilipase activities observed in specific derivatives (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis for Antimicrobial Agents : Novel thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. This research underlines the potential of compounds related to "2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" in the development of new antimicrobial agents, contributing to the fight against infectious diseases (Patel, Kumari, & Patel, 2012).

Mechanism of Action

Target of Action

The primary target of 2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is the Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes .

Mode of Action

This compound: interacts with its targets, the PPARs, by binding to them. This binding results in the activation of these receptors. The compound has been found to possess a potent triple-acting PPARα, -γ, and -δ agonist profile .

Biochemical Pathways

Upon activation by This compound , the PPARs regulate the expression of genes involved in various biochemical pathways. These pathways include those related to lipid metabolism, inflammation, and cell proliferation .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily due to the activation of PPARs and the subsequent regulation of gene expression. This can lead to changes in lipid metabolism, reduced inflammation, and controlled cell proliferation .

Properties

IUPAC Name

2-ethyl-5-[(2-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-6-4-5-7-13(12)19)23-10-8-22(2)9-11-23/h4-7,15,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUBIVWGBMZGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.